N'-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide
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Overview
Description
N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide is a chemical compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide can be synthesized through a condensation reaction between 4-chlorobenzaldehyde and hydrazinecarbohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This inhibition can disrupt various cellular processes, making the compound effective in antimicrobial and anticancer applications.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide
- N’-[(4-Chlorophenyl)methylidene]-4-methylbenzenesulfonohydrazide
- N’-[(4-Chlorophenyl)methylidene]-2-(3-nitrophenoxy)propanohydrazide
Uniqueness
N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide is unique due to its specific hydrazone linkage and the presence of a chlorine atom on the phenyl ring This structural feature imparts distinct chemical reactivity and biological activity compared to other hydrazones
Properties
CAS No. |
62693-31-6 |
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Molecular Formula |
C8H9ClN4O |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
1-amino-3-[(4-chlorophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H9ClN4O/c9-7-3-1-6(2-4-7)5-11-13-8(14)12-10/h1-5H,10H2,(H2,12,13,14) |
InChI Key |
HWDNCIKSRUPPOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)NN)Cl |
Origin of Product |
United States |
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